IDURONIC ACID

描述

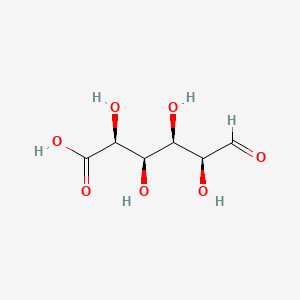

Structure

3D Structure

属性

CAS 编号 |

3402-98-0 |

|---|---|

分子式 |

C6H10O7 |

分子量 |

194.14 g/mol |

IUPAC 名称 |

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/t2-,3+,4-,5+/m1/s1 |

InChI 键 |

IAJILQKETJEXLJ-LECHCGJUSA-N |

SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O |

手性 SMILES |

C(=O)[C@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O |

规范 SMILES |

C(=O)C(C(C(C(C(=O)O)O)O)O)O |

其他CAS编号 |

3402-98-0 |

物理描述 |

Solid |

同义词 |

Acid, Iduronic Iduronate Iduronic Acid |

产品来源 |

United States |

The Architectural Importance of Uronic Acids in Polysaccharides

The structural features of polysaccharides, including their monosaccharide composition, determine their physical and physiological properties. taylorandfrancis.com Uronic acids, as key components of GAGs, contribute to the formation of complex structures that can interact with a wide array of proteins, including growth factors, cytokines, and enzymes. sigmaaldrich.commdpi.com These interactions are fundamental to numerous biological processes, and the specific type of uronic acid present in a GAG chain significantly influences these binding events.

Biosynthesis of L Iduronic Acid and Associated Enzymology

Glucuronyl C5-Epimerase Family and Epimerization Mechanism

The conversion of GlcA to IdoA is catalyzed by a family of enzymes known as glucuronyl C5-epimerases. nih.govnih.gov These enzymes act at the polymer level, meaning they modify the glucuronic acid residue after it has been incorporated into the polysaccharide chain. nih.govnih.gov The reaction mechanism involves the abstraction of a proton from the C5 carbon of the GlcA residue, leading to the formation of a carbanion intermediate. researchgate.netresearchgate.net Subsequent reprotonation at the same carbon, but from the opposite face, results in the inversion of the stereochemistry and the formation of an IdoA residue. researchgate.netresearchgate.net This epimerization reaction is reversible in vitro, but is largely driven towards IdoA formation in vivo due to subsequent modifications. nih.govnih.gov

In the biosynthesis of heparan sulfate (B86663) and heparin, the key enzyme responsible for the conversion of GlcA to IdoA is the glucuronyl C5-epimerase, often abbreviated as Hsepi (encoded by the GLCE gene). nih.govnih.govuniprot.org This enzyme is essential for the formation of IdoA-containing domains within the HS chain, which are critical for its interactions with various protein ligands, including growth factors. diva-portal.orgnih.gov The absence of Hsepi leads to the production of HS chains completely lacking IdoA, resulting in severe developmental defects and neonatal lethality in mice, highlighting the enzyme's vital role. nih.govnih.gov Hsepi specifically recognizes GlcA residues that are adjacent to N-sulfated glucosamine (B1671600) units for its catalytic activity. uniprot.orgnih.gov

The biosynthesis of dermatan sulfate involves two known epimerases, with dermatan sulfate epimerase 1 (DS-epi1), encoded by the DSE gene, being the dominant form in most tissues. nih.govnih.gov DS-epi1 is crucial for the formation of long, contiguous blocks of IdoA residues, which are characteristic features of dermatan sulfate and important for its biological functions, such as the regulation of collagen fibrillogenesis. nih.govnih.gov Studies in DS-epi1-null mice have shown a significant reduction in the IdoA content of dermatan sulfate, leading to altered collagen structure in the skin. nih.govlu.se The activity of DS-epi1 is closely linked with the action of dermatan 4-O-sulfotransferase 1 (D4ST1). nih.govnih.gov

Dermatan sulfate epimerase 2 (DS-epi2), encoded by the DSEL gene, is an isozyme of DS-epi1. mdpi.comnih.gov While both enzymes catalyze the same epimerization reaction, they exhibit distinct expression patterns and potentially different roles in generating the fine structure of dermatan sulfate. mdpi.comnih.gov DS-epi2 is the major epimerase found in the brain and is thought to play a key role in the development of the central nervous system. mdpi.comoup.comlu.se In other tissues, it is generally expressed at lower levels than DS-epi1. nih.gov DS-epi2 can contribute to the formation of both IdoA blocks and hybrid structures where IdoA and GlcA residues alternate. nih.gov

Interplay of Epimerization and Sulfation during Biosynthesis

The biosynthesis of IdoA is not an isolated event but is intricately linked with the process of sulfation. The interplay between epimerases and sulfotransferases is crucial for determining the final structure and, consequently, the biological function of heparan sulfate and dermatan sulfate. mdpi.comnih.gov

In dermatan sulfate biosynthesis, the dermatan 4-O-sulfotransferase 1 (D4ST1) plays a pivotal role. It sulfates the N-acetylgalactosamine (GalNAc) residue at the 4-O position immediately adjacent to a newly formed IdoA residue. nih.govnih.govoup.com This 4-O-sulfation is not only crucial for the biological activity of dermatan sulfate but also appears to be essential for the processive action of DS-epi1, allowing for the formation of extended IdoA blocks. nih.govnih.gov In fact, DS-epi1 and D4ST1 have been shown to form a functional complex that facilitates the coordinated epimerization and sulfation process. nih.govmdpi.com

In the case of heparan sulfate, the heparan sulfate 2-O-sulfotransferase (HS2ST) catalyzes the addition of a sulfate group to the C2 position of the IdoA residue itself. acs.orgnih.gov This 2-O-sulfation is a hallmark of biologically active heparan sulfate and is critical for its interactions with proteins like fibroblast growth factors. nih.govnih.gov The 2-O-sulfotransferase shows a strong preference for IdoA over GlcA, further driving the biosynthesis towards the formation of sulfated IdoA-containing domains. acs.orgnih.gov The absence of IdoA due to Hsepi knockout completely prevents this 2-O-sulfation from occurring. nih.gov

Enzyme Summary

| Enzyme | Full Name | Gene (Human) | GAG Substrate | Primary Function |

| Hsepi | Glucuronyl C5-Epimerase | GLCE | Heparan Sulfate/Heparin | Converts GlcA to IdoA adjacent to N-sulfated glucosamine. nih.govuniprot.org |

| DS-epi1 | Dermatan Sulfate Epimerase 1 | DSE | Dermatan Sulfate | Primary epimerase in most tissues for creating IdoA blocks. mdpi.comnih.gov |

| DS-epi2 | Dermatan Sulfate Epimerase 2 | DSEL | Dermatan Sulfate | Major epimerase in the brain; creates IdoA blocks and hybrid structures. mdpi.comnih.govoup.com |

| D4ST1 | Dermatan 4-O-Sulfotransferase 1 | CHST14 | Dermatan Sulfate | Sulfates GalNAc adjacent to IdoA, stabilizing IdoA and enabling block formation. nih.govnih.gov |

| HS2ST | Heparan Sulfate 2-O-Sulfotransferase | HS2ST1 | Heparan Sulfate | Sulfates IdoA at the 2-O position, a key modification for HS function. acs.orgnih.gov |

Degradation of L Iduronic Acid Containing Glycosaminoglycans

Role in Glycosaminoglycans (GAGs)

L-iduronic acid is a fundamental building block of several critical glycosaminoglycans (GAGs). ontosight.aiwikipedia.org

Dermatan sulfate (B86663) is distinguished from chondroitin (B13769445) sulfate by the presence of IdoA. nih.gov The inclusion of IdoA residues imparts greater flexibility to the polysaccharide chain, which enhances its ability to interact with a variety of proteins. nih.gov These interactions are crucial for cellular processes such as migration, proliferation, and differentiation. nih.gov

In heparan sulfate, IdoA is present in smaller amounts compared to D-glucuronic acid. wikipedia.org However, in heparin, a highly sulfated form of heparan sulfate, IdoA is a major component. wikipedia.orgontosight.ai The sulfated form of iduronic acid, particularly 2-O-sulfo-L-iduronic acid (IdoA2S), is of significant biological interest due to its role in the anticoagulant properties of heparin. wikipedia.orgontosight.ai

Contribution to Biological Processes

The presence of this compound in GAGs is critical for a multitude of biological functions.

This compound-containing GAGs play a significant role in cell signaling by interacting with growth factors, cytokines, and other signaling molecules. ontosight.aiontosight.ai This modulation of cellular responses is vital for processes like wound healing and the regulation of growth factor activities. nih.govontosight.ai For instance, these GAGs can bind to fibroblast growth factors, influencing cellular behavior. glpbio.comoup.com

The anticoagulant activity of heparin is a well-established and clinically important function. ontosight.ai This property is largely dependent on the presence of IdoA2S within the heparin chain, which facilitates the interaction with antithrombin, a key inhibitor of the coagulation cascade. ontosight.ai Heparin cofactor II is another thrombin inhibitor that is specifically activated by IdoA-containing dermatan sulfate. nih.gov

Synthesis and Conformational Dynamics

Biosynthesis

The synthesis of L-iduronic acid in biological systems is a post-polymerization modification. It does not exist as a free monosaccharide that is then incorporated into a growing polysaccharide chain. nih.gov Instead, D-glucuronic acid residues already present within a GAG chain are enzymatically converted to L-iduronic acid. mdpi.com

This conversion is catalyzed by C-5 epimerases. nih.gov In the biosynthesis of dermatan sulfate (B86663), two enzymes, dermatan sulfate epimerase 1 (DS-epi1) and dermatan sulfate epimerase 2 (DS-epi2), are responsible for this reaction. nih.govnih.gov Similarly, in heparan sulfate and heparin biosynthesis, a glucuronyl C5-epimerase carries out the epimerization of D-glucuronic acid to L-iduronic acid at the polymer level. nih.gov This epimerization is often coupled with sulfation, particularly at the C2 position of the newly formed IdoA residue.

Chemical Synthesis

The chemical synthesis of L-iduronic acid and its derivatives is a challenging but important area of research, as these compounds are valuable tools for studying the biological functions of GAGs. nih.gov Various synthetic approaches have been developed, often starting from more readily available sugars like glucose or xylose. acs.org A significant challenge is the efficient, large-scale preparation of IdoA building blocks for the synthesis of GAG oligosaccharides, as neither IdoA nor its precursor L-idose are commercially abundant. nih.gov Synthetic strategies have focused on creating versatile iduronic acid synthons that can be used as either glycosyl donors or acceptors in the modular assembly of complex GAG structures. acs.orgnih.gov

Conformational Dynamics and Flexibility of L-Iduronic Acid Residues

The conformational flexibility of L-iduronic acid residues is a hallmark of this sugar and is central to its biological importance. nih.gov

As previously mentioned, L-iduronic acid can adopt multiple conformations, primarily the ¹C₄ chair, the ⁴C₁ chair, and the ²S₀ skew-boat conformers. wikipedia.orgoup.com The equilibrium between these states is dynamic and can be influenced by several factors, including the pattern of sulfation on the IdoA residue itself and on adjacent sugar units. nih.govoup.com For instance, when IdoA or IdoA-2-sulfate are internal residues in an oligosaccharide, the equilibrium is mainly between the ¹C₄ and ²S₀ conformations. nih.gov The presence of a 3-O-sulfated amino sugar preceding an IdoA-2-sulfate residue can shift the equilibrium towards the ²S₀ form. nih.gov

The ability of L-iduronic acid to switch between different conformations provides GAGs with a remarkable degree of structural adaptability. oup.comhmdb.ca This flexibility allows these polysaccharides to present a variety of three-dimensional structures, enabling them to bind with high specificity to a wide range of proteins, such as growth factors, chemokines, and enzymes involved in blood coagulation. oup.comhmdb.ca This adaptability is thought to be a primary reason for the stronger binding and higher biological activity of IdoA-containing GAGs compared to those that only contain the more rigid D-glucuronic acid. hmdb.ca The conformational equilibrium of the iduronate ring can be modulated by the sulfation pattern of neighboring residues, further fine-tuning the binding properties of the GAG chain. nih.gov

Table 2: Predominant Conformations of L-Iduronic Acid in Different Contexts

| Context of IdoA Residue | Predominant Conformations | Influencing Factors |

| Internally in GAG chain | ¹C₄ and ²S₀ | Sulfation pattern of IdoA and adjacent residues. nih.gov |

| Terminal, non-sulfated | ¹C₄, ²S₀, and ⁴C₁ | Position in the oligosaccharide chain. nih.gov |

| IdoA-2-sulfate preceded by 3-O-sulfated amino sugar | Shifted towards ²S₀ | Specific neighboring sugar modifications. nih.gov |

| Terminal, non-reducing IdoA-2-sulfate | Shifted towards ¹C₄ | Position and sulfation state. nih.gov |

Role of L Iduronic Acid in Glycosaminoglycan Protein Interactions

Contribution to GAG Fine Structure and Specificity

L-Iduronic acid residues contribute significantly to the fine structure and specificity of GAGs. The conformational flexibility of IdoA residues, allowing them to assume both 1C4 chair and 2S0 skew-boat conformations, enables appropriate electrostatic interactions with basic amino acids on target proteins mpg.dencpsb.org.cn. This flexibility is a key factor in the ability of GAGs to bind to proteins massbank.eu. The arrangement and sulfation of IdoA residues within GAG chains, particularly in highly sulfated domains, are essential for creating specific binding sequences that recognize and interact with various proteins ncpsb.org.cnnih.govwikipedia.org. For instance, in heparan sulfate (B86663) (HS), the conversion of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA) by C5 epimerization increases the flexibility of the HS chain, which is essential for HS-ligand binding and cell signaling wikipedia.orgresearchgate.net.

Mediation of Specific Growth Factor and Chemokine Binding

L-Iduronic acid plays a critical role in mediating the binding of specific growth factors and chemokines to GAGs, influencing their bioavailability and signaling pathways.

Heparan Sulfate-Growth Factor Interactions (e.g., FGF2, FGF7, HGF)

The presence of L-iduronic acid in heparan sulfate is crucial for its interactions with various growth factors. Studies involving mouse embryonic fibroblasts (MEFs) lacking L-iduronic acid in their HS chains (due to disruption of the glucuronyl C5-epimerase gene, Hsepi) demonstrated aberrant binding properties for Fibroblast Growth Factor 2 (FGF2) ncpsb.org.cnlibretexts.org. These Hsepi-deficient cells exhibited resistance to FGF2-mediated proliferation and migration, and a delayed ERK phosphorylation, highlighting the necessity of IdoA for proper FGF2 signaling ncpsb.org.cnlibretexts.org.

Hepatocyte Growth Factor (HGF) also exhibits tight binding to heparin, and L-iduronic acid is essential for HGF-mediated binding. A tetrasaccharide containing IdoA is considered the minimum structure required to confer affinity for HGF wikipedia.org.

Dermatan Sulfate-Growth Factor Interactions (e.g., HGF)

In dermatan sulfate, L-iduronic acid residues are similarly critical for growth factor interactions. For HGF, the presence of L-iduronic acid in dermatan sulfate is essential for its binding and activity wikipedia.org. Dermatan sulfate structures containing IdoA have been reported to mediate growth factor and chemokine binding wikipedia.org.

Interaction with Cell Adhesion Molecules (e.g., P-selectin)

L-Iduronic acid-containing structures within GAGs, particularly dermatan sulfate and heparin, are known to mediate interactions with cell adhesion molecules such as P-selectin. Dermatan sulfate structures containing IdoA, especially those with 2-O-sulfo-α-L-iduronic acid, are potent inhibitors of P-selectin binding wikipedia.orgnih.govnih.govfishersci.ca. This interaction is significant in processes like leukocyte recruitment and inflammation, where P-selectin mediates the initial steps of leukocyte rolling over vascular surfaces uni.lucore.ac.uk. Heparin and dermatan sulfates from marine animals containing IdoA have been shown to inhibit metastasis in a P-selectin-dependent manner wikipedia.orgfishersci.ca.

Role in Regulating Extracellular Matrix Organization

L-Iduronic acid in GAGs also plays a vital role in regulating the organization of the extracellular matrix (ECM).

Collagen Fibril Maturation

Iduronic acid, particularly in chondroitin (B13769445)/dermatan sulfate (CS/DS) chains, is involved in collagen fibril maturation wikipedia.orgprogen.comuniprot.orgnih.gov. Decorin and biglycan, proteoglycans substituted with CS/DS chains, influence collagen fibril formation and matrix assembly uniprot.orgnih.gov. Mutations in enzymes like D4ST1, which lead to a reduced amount of IdoA in CS/DS, result in defects in collagen fibril maturation and decreased collagen strength wikipedia.orgprogen.com. Studies on mice deficient in dermatan sulfate epimerase 1 (DS-epi1), an enzyme that converts glucuronic acid to this compound in DS biosynthesis, showed altered skin collagen architecture with increased fibril diameters, indicating a direct effect of IdoA blocks on collagen fibril formation uniprot.orgnih.gov.

L Iduronic Acid in Cellular Processes and Biological Functions

Influence on Cell Migration and Adhesion

L-Iduronic acid residues within GAGs are significant modulators of cell migration and adhesion. The flexible conformation that IdoA imparts on dermatan sulfate (B86663) and heparan sulfate chains is crucial for specific interactions with cell surface receptors and extracellular matrix components that govern cell movement. nih.gov

Research on aortic smooth muscle cells has demonstrated that a reduction of IdoA in chondroitin (B13769445)/dermatan sulfate (CS/DS) leads to a delayed ability to repopulate wounded areas. This impairment is attributed to a loss of directional persistence in cell migration. In cells with down-regulated IdoA, focal adhesion complexes were found to be evenly distributed across the cell surface, unlike control cells where they were predominantly at the leading edge, resulting in diminished migration and invasion. nih.gov

Furthermore, studies using mouse embryonic fibroblasts (MEFs) with a disrupted gene for the epimerase that forms IdoA (Hsepi) showed that while these cells proliferated and migrated similarly to wild-type cells in a serum-rich environment, their migratory response to Fibroblast Growth Factor 2 (FGF2) under starvation conditions was impaired. nih.govnih.gov This highlights the specific role of IdoA in growth factor-mediated cell migration.

The table below summarizes key findings on the influence of L-Iduronic acid on cell migration and adhesion.

| Cell Type | Glycosaminoglycan Context | Key Finding | Reference(s) |

| Aortic Smooth Muscle Cells | Chondroitin/Dermatan Sulfate | Reduced IdoA impairs directional migration and alters focal adhesion distribution. | nih.gov |

| Mouse Embryonic Fibroblasts | Heparan Sulfate | Absence of IdoA impairs FGF2-stimulated cell migration under starvation conditions. | nih.govnih.gov |

| Esophageal Squamous Carcinoma Cells | Chondroitin/Dermatan Sulfate | Down-regulation of the IdoA-forming enzyme (DS-epi1) leads to fewer cytoplasmic stress fibers and reduced migration and invasion. | nih.gov |

Modulation of Cell Proliferation and Differentiation

L-Iduronic acid plays a multifaceted role in controlling cell proliferation and differentiation, largely through its interactions with growth factors and their receptors. The presence of IdoA in GAGs can significantly influence the bioactivity of these signaling molecules.

In the context of wound repair, growth factors such as FGF2 and FGF7 preferentially bind to IdoA-containing motifs in CS/DS, which in turn promotes proliferative processes. nih.gov Conversely, studies on MEFs lacking IdoA demonstrated resistance to the pro-proliferative effects of FGF2 under starvation conditions, indicating a critical role for IdoA in mediating this response. nih.gov

IdoA is also implicated in stem cell dynamics. An increase in IdoA content has been observed during the formation of embryoid bodies and extraembryonic endodermal cells, suggesting a role in early differentiation processes. nih.gov Furthermore, CS/DS is abundant in the neural stem cell niche and is important for the differentiation of neural progenitor cells. nih.gov

The table below outlines research findings on L-Iduronic acid's role in cell proliferation and differentiation.

| Process | Cell/System Studied | Key Finding | Reference(s) |

| Proliferation | Mouse Embryonic Fibroblasts | Cells lacking IdoA are resistant to FGF2-induced proliferation under starvation. | nih.gov |

| Proliferation | Wound Healing Models | FGF2 and FGF7 bind to IdoA-containing motifs in CS/DS to promote proliferation. | nih.gov |

| Differentiation | Embryonic Stem Cells | IdoA content increases during the formation of embryoid bodies and extraembryonic endodermal cells. | nih.gov |

| Differentiation | Neural Progenitor Cells | CS/DS containing IdoA is enriched in the neural stem cell niche and is important for differentiation. | nih.gov |

Involvement in Angiogenesis

L-Iduronic acid, as a component of GAGs, is involved in the complex process of angiogenesis, the formation of new blood vessels. nih.govlndcollege.co.in Its role is often mediated through interactions with pro-angiogenic and anti-angiogenic factors.

The presence of IdoA in heparan sulfate is critical for its interaction with various growth factors that regulate angiogenesis. While specific studies focusing solely on the IdoA component are limited, the broader context of GAGs in angiogenesis points to its importance. For instance, heparan sulfate's involvement in processes like tumor metastasis and blood coagulation is linked to its role in angiogenesis. lndcollege.co.in The structural flexibility conferred by IdoA is thought to be a key factor in these interactions.

Participation in Cell Signaling Pathways

L-Iduronic acid is a key player in various cell signaling pathways, primarily by facilitating the interaction between ligands, such as growth factors, and their receptors. The unique conformational properties of IdoA-containing GAGs are essential for the formation of signaling complexes.

One of the well-documented roles of IdoA is in the FGF2 signaling pathway. The absence of IdoA in heparan sulfate in MEFs leads to a delayed phosphorylation of ERK (Extracellular signal-regulated kinase) following FGF2 stimulation. nih.gov This suggests that IdoA is crucial for the efficient initiation of the MAPK/ERK signaling cascade by FGF2. nih.gov

IdoA is also essential for c-MET-dependent signaling. nih.gov In esophageal squamous carcinoma cells, IdoA was shown to facilitate the binding of Hepatocyte Growth Factor (HGF) to its receptor, c-MET. nih.govnih.gov Down-regulation of the enzyme responsible for IdoA formation resulted in impaired c-MET signaling. nih.gov

The table below summarizes the involvement of L-Iduronic acid in specific signaling pathways.

| Signaling Pathway | Key Protein(s) | Role of L-Iduronic Acid | Reference(s) |

| FGF2 Signaling | FGF2, FGFR, ERK | Essential for efficient FGF2-mediated ERK phosphorylation. | nih.govnih.gov |

| HGF/c-MET Signaling | HGF, c-MET | Facilitates the binding of HGF to its receptor, c-MET, for signal activation. | nih.gov |

Regulatory Functions in Specific Physiological Contexts (e.g., Wound Healing, Inflammation)

L-Iduronic acid exhibits diverse regulatory functions in physiological processes like wound healing and inflammation. nih.gov

In wound healing, CS/DS is the predominant GAG found in wound fluid. nih.gov IdoA-containing motifs within these GAGs are crucial for binding to growth factors like FGF2 and FGF7, which are vital for the proliferative phase of wound repair. nih.gov

The role of IdoA in inflammation is an area of ongoing research. However, it is known that GAGs are involved in cell recruitment and extravasation during the inflammatory response. nih.gov In the context of atherosclerosis, an inflammatory-driven disease, IdoA in both CS/DS and heparan sulfate has been reported to enhance the binding of low-density lipoprotein (LDL), a key step in the formation of foam cells. nih.gov

Role in Brain Development and Central Nervous System Processes

L-Iduronic acid-containing structures are integral to brain development and the functioning of the central nervous system (CNS). nih.gov Although present at low concentrations, these structures are widespread in various brain regions during development. nih.gov The enzymatic machinery for producing IdoA is tightly regulated throughout brain development, leading to a diverse array of IdoA-containing GAGs. nih.gov

Dermatan sulfate epimerase 2 (DSE2) is the predominant epimerase in the brain, responsible for the formation of IdoA. mdpi.com The accumulation of heparan sulfate, which contains IdoA, in the CNS is a hallmark of certain metabolic disorders and is linked to developmental delays. seekingalpha.com This underscores the importance of proper IdoA metabolism for normal brain development.

Molecular Basis of Disorders Involving Iduronic Acid Metabolism

Mucopolysaccharidosis Type I (MPS I, Hurler Syndrome)

Mucopolysaccharidosis Type I (MPS I), encompassing Hurler syndrome, Hurler-Scheie syndrome, and Scheie syndrome, is an autosomal recessive lysosomal storage disorder. medscape.comnih.govebsco.comnih.gov While historically categorized into three subtypes based on severity, no easily measurable biochemical differences have been identified, and clinical findings often overlap. medscape.comnih.gov Therefore, MPS I is now often broadly classified as severe (Hurler syndrome) or attenuated, a distinction that guides therapeutic options. nih.gov

Biochemical Consequences of Alpha-L-Iduronidase (IDUA) Deficiency

MPS I is caused by a deficiency of the lysosomal enzyme alpha-L-iduronidase (IDUA; EC 3.2.1.76). medscape.comnih.govebsco.comwikipedia.orgnih.govmdpi.compnas.orgtandfonline.com This enzyme is essential for the stepwise catabolism of GAGs, specifically hydrolyzing unsulfated α-L-iduronosidic linkages in dermatan sulfate (B86663) and heparan sulfate. wikipedia.orgmdpi.compnas.org Mutations in the IDUA gene, located on chromosome 4p16.3, lead to this enzyme deficiency. medscape.comebsco.comnih.govtandfonline.com Over 300 distinct mutations have been identified, including nonsense, missense, splice site, and minor deletions/insertions. ebsco.comnih.gov The severity and progression of MPS I are largely determined by the level of residual IDUA enzymatic activity, which is directly influenced by these genetic mutations. nih.govresearchgate.net

Accumulation of Heparan Sulfate and Dermatan Sulfate

The deficiency of functional IDUA enzyme activity results in the progressive lysosomal accumulation of its primary substrates, dermatan sulfate (DS) and heparan sulfate (HS), within cells throughout the body. medscape.comnih.govwikipedia.orgpnas.orgtandfonline.comnih.govresearchgate.netnih.govresearchgate.netoup.com This pathological accumulation of GAGs leads to lysosomal hypertrophy and an increase in the number of lysosomes in cells, ultimately causing cellular, tissue, and organ dysfunction. medscape.comnih.govmedscape.comclevelandclinic.orgnih.govresearchgate.net The deposition of GAGs can lead to the enlargement and thickening of various organs, including the heart, spleen, liver, muscles, connective tissues, joints, and the central nervous system, leading to severe functional impairment. nih.gov Studies have shown that abnormal accumulation of HS and DS is associated with defective biological activity of fibroblast growth factor-2 (FGF-2) on human multipotent progenitor cells, suggesting a link between GAG accumulation and impaired cytokine activity. nih.gov Blood and urine levels of DS and HS are elevated in MPS I patients and serve as intrinsic monitoring and screening tools. researchgate.netnih.gov

Mucopolysaccharidosis Type II (MPS II, Hunter Syndrome)

Mucopolysaccharidosis Type II (MPS II), also known as Hunter syndrome, is a rare X-linked recessive lysosomal storage disorder, primarily affecting males. medscape.comnih.govnews-medical.netwikipedia.orgidph.state.il.usresearchgate.netmdpi.comclevelandclinic.orgnih.gov It is the only MPS syndrome with an X-linked inheritance pattern. medscape.comwikipedia.org

Biochemical Consequences of Iduronate-2-Sulfatase (IDS) Deficiency

MPS II is caused by a deficiency or complete absence of the lysosomal enzyme iduronate-2-sulfatase (IDS, also known as I2S; EC 3.1.6.13). medscape.comnih.govnews-medical.netwikipedia.orgidph.state.il.usresearchgate.netmdpi.comclevelandclinic.orgnih.gov The IDS gene, located on the X chromosome (Xq28), encodes this enzyme. medscape.comwikipedia.orgnih.gov IDS is responsible for hydrolytically removing O-linked sulfates from the C-2 position of terminal non-reducing end L-iduronic acid residues in both heparan sulfate and dermatan sulfate, a crucial step in their degradation. nih.govresearchgate.netrsc.org Over 600 different types of mutations in the IDS gene have been reported, including point mutations, frameshift mutations, insertions, splice site mutations, and minor or complete deletions. nih.gov The lack of IDS enzyme activity leads to a "blockage" in the degradation pathway of these GAGs. researchgate.net

Accumulation of Dermatan Sulfate and Heparan Sulfate

The deficiency of IDS enzyme activity results in the progressive lysosomal and extracellular accumulation of dermatan sulfate (DS) and heparan sulfate (HS) in tissues and organs throughout the body, including the brain, liver, spleen, heart, bone, joints, and airways. medscape.comnih.govnews-medical.netwikipedia.orgidph.state.il.usresearchgate.netmdpi.comnih.govtandfonline.comresearchgate.net This accumulation compromises the function of cells and organs, leading to the characteristic phenotypic features of the disease. nih.govnews-medical.net The rate of GAG accumulation can vary among individuals, contributing to a wide spectrum of symptoms and complications. news-medical.netwikipedia.org Heparan sulfate is a vital component of nerve cell membranes, and its accumulation contributes to progressive neurological deterioration in affected individuals. medscape.com Studies in MPS II mouse models have shown that HS is generally more abundant than DS, and their levels are significantly reduced in most tissues (except the brain) following enzyme replacement therapy. tandfonline.com Furthermore, primary accumulation of HS can inhibit other lysosomal enzymes, leading to secondary storage materials, such as unexplained elevations of DS in some MPS III patients. mdpi.com

Table 1: Key Biochemical Features of MPS I and MPS II

| Disorder | Deficient Enzyme | Accumulated Glycosaminoglycans (GAGs) | Inheritance Pattern |

| Mucopolysaccharidosis Type I (MPS I, Hurler Syndrome) | Alpha-L-Iduronidase (IDUA) | Dermatan Sulfate (DS) and Heparan Sulfate (HS) | Autosomal Recessive |

| Mucopolysaccharidosis Type II (MPS II, Hunter Syndrome) | Iduronate-2-Sulfatase (IDS) | Dermatan Sulfate (DS) and Heparan Sulfate (HS) | X-linked Recessive |

Research into Mechanistic Therapeutic Approaches

Research into mechanistic therapeutic approaches for mucopolysaccharidoses, particularly MPS I and MPS II, aims to address the underlying biochemical defects and mitigate GAG accumulation. Current strategies include enzyme replacement therapy (ERT), hematopoietic stem cell transplantation (HSCT), gene therapy, and substrate reduction therapy (SRT). tandfonline.comoup.commdpi.comoup.comresearchgate.netnih.gov

Enzyme replacement therapy (ERT) involves the intravenous administration of the recombinant deficient enzyme. For MPS I, recombinant IDUA (laronidase) has been a significant advancement, effectively clearing GAGs from various tissues and ameliorating several symptoms. tandfonline.comresearchgate.net Similarly, ERT for MPS II can lead to improvements in joint flexibility, pulmonary function, and reductions in liver and spleen sizes, along with decreased urinary GAG excretion. researchgate.net However, a major challenge for ERT, particularly in severe forms of MPS I and MPS II, is the limited ability of the intravenously administered enzyme to cross the blood-brain barrier (BBB), which restricts its effectiveness in addressing neurological manifestations. tandfonline.commdpi.comresearchgate.net

Hematopoietic stem cell transplantation (HSCT) has been a life-saving measure for severe MPS I (Hurler syndrome), especially for patients under 30 months of age with minimal cognitive impairment. tandfonline.comresearchgate.net HSCT can provide the deficient enzymes from transplanted stem cells, and to some extent, these cells can cross the BBB and differentiate into microglia, producing the enzyme within the central nervous system (CNS). mdpi.com While effective, HSCT carries significant toxicities, making its application in less severe forms challenging to justify. tandfonline.com For MPS II, HSCT is not as commonly used due to delayed diagnosis, which reduces its effectiveness. researchgate.net

Gene therapy is an emerging approach that aims to deliver a functional copy of the defective gene to host cells, potentially offering a permanent solution. nih.gov Various strategies are being investigated, including ex vivo, intravenous (IV), intrathecal (IT), or intracisternal injections, with a particular focus on CNS-targeted vectors to address neurological symptoms. mdpi.comnih.gov For MPS II, research includes engineering a patient's own B cells to express and secrete the therapeutic enzyme iduronate-2-sulfatase, aiming for sustained, long-term delivery at levels not achieved by other treatments. ca.gov

Substrate reduction therapy (SRT) is an alternative approach that aims to reduce the biosynthesis of the accumulating GAGs, thereby limiting the substrate available for the deficient enzyme. oup.comoup.com For MPS I, research has explored inhibiting enzymes involved in iduronic acid formation. For example, ebselen (B1671040) has been shown to inhibit dermatan sulfate epimerase 1 (DS-epi1), a key enzyme in this compound biosynthesis in chondroitin (B13769445)/dermatan sulfate, leading to a reduction in this compound content and GAG accumulation in MPS I fibroblasts. oup.comoup.com Other studies have investigated compounds like genistein (B1671435) for MPS II, which was shown to reduce GAG accumulation in fibroblasts and, to some extent, in the brains of MPS II mouse models, potentially by inhibiting epithelial growth factor (EGF) receptor, which is involved in GAG synthesis. nih.gov Future research aims to further understand the roles of epimerases and sulfotransferases in GAG biosynthesis and to develop more targeted inhibitors for SRT. nih.gov

Synthetic Methodologies for L Iduronic Acid and Derivatives in Research

Strategies for L-Iduronic Acid and L-Idose Building Blocks

The development of efficient synthetic routes to access L-iduronic acid and L-idose building blocks is a primary focus in carbohydrate chemistry. These synthons are crucial for the assembly of GAG oligosaccharides that mediate a wide range of physiological and pathological processes. nih.gov

| Starting Material | Key Intermediate/Product | Scale/Yield | Reference |

| Diacetone glucose | Methyl 3-O-benzyl-1,2-O-isopropylidene-α-L-idopyranosiduronate | 36% overall yield (9 steps) | nih.gov |

| Diacetone-D-glucose | L-ido cyanohydrin | >1 mole scale, 76% overall yield (4 steps) | manchester.ac.uk |

| L-Idofuranoside cyanohydrin | 3-O-benzyl L-IdoA | 100 g scale | nih.govacs.org |

A common strategy for synthesizing L-iduronic acid derivatives involves the C-5 epimerization of a D-glucose or D-glucuronic acid precursor to establish the L-ido configuration. jst.go.jp This is often followed by selective oxidation at the C-6 position to form the uronic acid. nih.govresearchgate.net The epimerization of D-glucuronic acid to L-iduronic acid is a key step in the biosynthesis of heparin and heparan sulfate (B86663), a reaction catalyzed by the enzyme glucuronyl C5-epimerase. nih.govnih.gov In chemical synthesis, this transformation can be achieved through various methods. For example, the hydroboration-oxidation of a 5,6-unsaturated glucose derivative can be used to introduce the hydroxyl group at C-5 with the desired L-ido stereochemistry. jst.go.jptaylorfrancis.com Another approach involves the deamination of heparins, which can lead to the epimerization of D-glucuronic acid to L-iduronic acid. nih.gov

Selective oxidation of the primary alcohol at C-6 of an L-idose derivative to a carboxylic acid is the final step in forming L-iduronic acid. This transformation can be challenging due to the presence of multiple hydroxyl groups. However, methods utilizing catalysts such as gold have been shown to selectively oxidize uronic acids to their corresponding aldaric acids. scispace.com TEMPO-based oxidation systems are also employed for the selective oxidation of primary alcohols in carbohydrates. mdpi.com

Thioglycosides are valuable glycosyl donors in oligosaccharide synthesis due to their stability and tunable reactivity. nih.gov Efficient methods for the stereoselective preparation of L-idose and L-iduronic acid thioglycosides have been developed, avoiding the difficult separation of anomeric mixtures. nih.gov These thioglycoside donors have been successfully used in the synthesis of heparin disaccharides. nih.gov

A particularly innovative strategy involves the use of bicyclic L-iduronate lactones, such as [3.2.1] and [2.2.2] systems. nih.govacs.org The formation of these lactones acts as a "conformational switch," which can "disarm" the iduronate ring, making it a less reactive glycosyl acceptor. nih.govresearchgate.net This allows for chemoselective glycosylations. acs.orgmanchester.ac.uk The lactone can be subsequently opened to "rearm" the system, converting it into a reactive glycosyl donor for the next coupling step. nih.govacs.org This approach provides a powerful tool for the iterative synthesis of heparan sulfate and dermatan sulfate-related oligosaccharides. acs.orgnih.gov

| Lactone System | Synthetic Utility | Key Feature | Reference |

| [3.2.1] L-iduronate lactone | Precursor to heparin disaccharides | Formed from 3-O-benzyl L-IdoA | nih.govacs.org |

| [2.2.2] L-iduronate lactone | Highly disarmed glycosyl acceptor | Reversible conformational switch to a reactive donor | nih.govacs.orgresearchgate.net |

Chemical Synthesis of Iduronic Acid-Containing Oligosaccharides

The availability of well-defined this compound building blocks has enabled the chemical synthesis of complex oligosaccharides that are fragments of heparan sulfate and dermatan sulfate. These synthetic oligosaccharides are invaluable for studying the structure-activity relationships of GAGs. nih.gov

The systematic synthesis of libraries of heparan sulfate and dermatan sulfate oligosaccharides is a powerful approach to deconvolute the biological functions of these complex molecules. nih.govacs.org Solid-phase synthesis has emerged as a key technology for the rapid assembly of such libraries, allowing for variations in both the glycan sequence and sulfation pattern. acs.orgnih.gov Researchers have evaluated various this compound and idose donors for their suitability in the solid-phase synthesis of heparan sulfate precursors. acs.orgnih.gov

For example, a library of 66 heparan sulfate and heparin oligosaccharides with varying sizes and sulfation patterns was prepared using a chemoenzymatic approach. rsc.org Another effort focused on the synthesis of a heparan sulfate tetrasaccharide library encompassing all possible combinations of 2-O-, 6-O-, and N-sulfations on a GlcN-GlcA-GlcN-IdoA backbone. nih.gov Similarly, the automated solid-phase synthesis of dermatan sulfate oligosaccharides has been achieved using orthogonally protected D-galactosamine and L-iduronic acid building blocks. rsc.org These libraries of structurally defined oligosaccharides are crucial for understanding the specific interactions between GAGs and proteins. nih.gov

Enzymatic Redesigning of Glycosaminoglycans

In addition to chemical synthesis, enzymatic methods offer a powerful tool for the modification and redesign of glycosaminoglycans. nih.gov These approaches can provide access to GAGs with specific sulfation patterns and this compound content that are difficult to achieve through purely chemical means.

The biosynthesis of heparan sulfate involves a series of enzymatic modifications, including N-deacetylation/N-sulfation, C5-epimerization of glucuronic acid to this compound, and various O-sulfations. nih.govnih.govresearchgate.net By harnessing these enzymes, it is possible to remodel existing GAG chains. For example, an enzymatic method has been developed for the sulfation of heparan sulfate on a multi-milligram scale using immobilized sulfotransferases. nih.gov This approach allowed for the conversion of an inactive precursor into a heparan sulfate with specific biological activities, including binding to antithrombin. nih.gov

Similarly, the enzymes involved in dermatan sulfate biosynthesis, such as dermatan sulfate epimerases (DSEs) and dermatan 4-O-sulfotransferase (D4ST), can be used to modify chondroitin (B13769445) sulfate backbones, introducing this compound residues and specific sulfation patterns. mdpi.commdpi.com The glucuronyl C5-epimerase is a key enzyme that converts D-glucuronic acid to L-iduronic acid at the polymer level. nih.gov The use of recombinant forms of these enzymes allows for the controlled modification of GAGs to generate novel structures with potentially new biological activities. nih.govnih.gov

Modifying Glucuronic Acid to this compound Ratios in Polysaccharides

The ratio of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA) in glycosaminoglycans (GAGs) such as heparan sulfate (HS) and dermatan sulfate (DS) is a critical determinant of their biological activity. wikipedia.orgmdpi.com This ratio is not fixed during the initial synthesis of the polysaccharide chain but is established through post-polymerization modification by a class of enzymes known as C5-epimerases. nih.govcazypedia.org These enzymes catalyze the inversion of the stereochemistry at the C5 position of GlcA residues already incorporated into the growing polysaccharide chain, converting them into IdoA residues. nih.govportlandpress.com

The epimerization process is fundamental to the function of GAGs, as the conformational flexibility of IdoA residues allows these polysaccharides to adopt specific three-dimensional structures required for binding to a wide array of proteins, including growth factors, enzymes, and extracellular matrix components. nih.govpnas.org

Enzymatic Control of the GlcA/IdoA Ratio

The conversion of GlcA to IdoA is catalyzed by distinct C5-epimerases for heparan sulfate and dermatan sulfate, reflecting the different polysaccharide backbones.

Heparan Sulfate C5-Epimerase (GLCE): In the biosynthesis of heparan sulfate and heparin, a single enzyme, D-glucuronyl C5-epimerase (also known as GLCE or Hsepi), is responsible for this modification. nih.govuniprot.org This enzyme acts on the nascent polysaccharide chain, which consists of repeating units of GlcA and N-acetylglucosamine (GlcNAc). The activity of GLCE is tightly coupled with the sulfation pattern of the chain, particularly the N-sulfation of adjacent glucosamine (B1671600) residues. uniprot.orgnih.gov

Dermatan Sulfate Epimerases (DSE and DSEL): For dermatan sulfate, which has a backbone of repeating GlcA and N-acetylgalactosamine (GalNAc) units, two isozymes, dermatan sulfate epimerase 1 (DSE1 or DS-epi1) and dermatan sulfate epimerase 2 (DSE2 or DS-epi2), have been identified. nih.govmdpi.com These enzymes, encoded by the DSE and DSEL genes respectively, catalyze the epimerization of GlcA to IdoA within the chondroitin sulfate precursor chain. mdpi.comlu.segenecards.org

Mechanism and Regulation of Epimerization

The reaction catalyzed by C5-epimerases involves the abstraction of a proton from the C5 carbon of the GlcA residue, leading to the formation of a carbanion intermediate. nih.govportlandpress.com A proton is then re-added, but with an inverted stereochemistry, resulting in the formation of an IdoA residue. nih.govresearchgate.net

In vitro studies using purified enzymes have shown that this reaction is reversible, with the equilibrium generally favoring the GlcA configuration. nih.govnih.gov However, within the cell, the process is effectively unidirectional. nih.gov This is because the epimerization is closely linked with subsequent sulfation steps. Once an IdoA residue is formed, it can be sulfated at the 2-O position by an O-sulfotransferase. This 2-O-sulfated IdoA (IdoA2S) is not a substrate for the epimerase, thus preventing the reverse reaction back to GlcA and locking in the modification. cazypedia.orgnih.gov This interplay between epimerization and sulfation is a key mechanism for controlling the final IdoA content and distribution within the polysaccharide chain. reactome.org

The extent of epimerization can vary significantly, leading to GAG chains with different ratios of GlcA to IdoA. For instance, heparin is characterized by a high content of IdoA (often over 70%), whereas heparan sulfate typically has a lower proportion. mdpi.com Research using recombinant C5-epimerase has demonstrated the ability to modify the GlcA/IdoA ratio in vitro, offering a tool to generate HS and heparin-related compounds with tailored structures for therapeutic applications. nih.govrsc.org

Below is a summary of the key enzymes involved in modifying the GlcA to IdoA ratio in polysaccharides.

| Enzyme Name | Gene | Polysaccharide Substrate | Key Characteristics |

| D-glucuronyl C5-epimerase | GLCE | Heparan Sulfate / Heparin | Single enzyme responsible for IdoA formation in HS/heparin. nih.govuniprot.org |

| Dermatan Sulfate Epimerase 1 | DSE | Dermatan Sulfate | Key enzyme for IdoA formation in DS. nih.govmdpi.com |

| Dermatan Sulfate Epimerase 2 | DSEL | Dermatan Sulfate | Isozyme of DSE1 with a distinct expression pattern. nih.govmdpi.com |

Advanced Analytical Techniques for Iduronic Acid Research

Chromatographic Methods

Chromatography is a cornerstone of iduronic acid analysis, enabling its separation from other monosaccharides and components of GAG hydrolysates. Various methods are employed, often requiring chemical modification of the analyte to improve separation and detection.

High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (PAD) is a powerful technique for the direct quantification of carbohydrates, including this compound, without the need for derivatization. nih.govlcms.czcelignis.com This method leverages the weak acidic nature of carbohydrates, which can be separated on a strong anion-exchange column under high pH conditions. celignis.com The separated analytes are then detected electrochemically as they are oxidized at the surface of a gold electrode; the pulsed potential waveform cleans the electrode surface, allowing for sensitive and reproducible detection. celignis.com

For the analysis of this compound in polysaccharides, a hydrolysis step is first required to release the individual monosaccharides. nih.govcapes.gov.br Studies have optimized hydrolysis conditions, for example using trifluoroacetic acid, sometimes in combination with enzymatic hydrolysis, to effectively break down complex GAGs like ulvans, which contain this compound. researchgate.net HPAEC-PAD has been successfully used to determine the monosaccharide composition of GAGs and to detect the formation of this compound from its C5-epimer, glucuronic acid, by bacterial enzymes. researchgate.netresearchgate.net The technique is noted for its high resolution and sensitivity in separating and quantifying the constituent sugars released after hydrolysis. capes.gov.brresearchgate.net

Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are highly sensitive methods for monosaccharide analysis, but require the analytes to be chemically modified to become volatile. sigmaaldrich.com The polar nature of this compound, due to its carboxyl and multiple hydroxyl groups, necessitates a two-step process: hydrolysis to cleave it from the polysaccharide chain, followed by derivatization. analytice.comcapes.gov.br

A common derivatization strategy is trimethylsilylation, where active hydrogens on the hydroxyl and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comanalytice.com For instance, the Kamerling method involves derivatization by a trimethylsilylation reaction using reagents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) in pyridine. analytice.com An alternative method involves creating diethyldithioacetal trimethylsilylates, which has the advantage of producing a single, stable peak for each monosaccharide in the chromatogram, simplifying analysis. researchgate.net The subsequent GC separation allows for quantification, while the MS detector fragments the derivatized molecules, producing a characteristic mass spectrum that confirms the identity of this compound and distinguishes it from other monosaccharides. researchgate.netcelignis.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is another widely used technique that separates molecules based on their hydrophobicity. Since this compound is highly polar, it must be derivatized with a hydrophobic tag prior to analysis. This approach allows for excellent separation and sensitive detection, often using UV or fluorescence detectors. capes.gov.brnih.govnih.gov

Several derivatization agents have been successfully employed for the RP-HPLC analysis of this compound:

Per-O-benzoylation: In this method, the uronic acids within GAGs are first chemically reduced, followed by hydrolysis to yield neutral sugars (L-iduronic acid is converted to 1,6-anhydro-L-idose). capes.gov.brnih.gov These monosaccharides are then derivatized with benzoyl chloride, creating hydrophobic per-O-benzoyl derivatives that can be readily separated on a C18 reversed-phase column and detected by UV absorbance. capes.gov.brnih.gov2stage.org This method can detect the derivatives in nanogram amounts. capes.gov.br

1-phenyl-3-methyl-5-pyrazolone (PMP) Derivatization: This pre-column derivatization method allows for the complete monosaccharide analysis of GAGs. nih.gov The resulting PMP-labeled sugars, including this compound, are separated by RP-HPLC and can be identified by mass spectrometry. nih.gov The method achieves good separation between the epimers this compound and glucuronic acid. nih.gov

2-aminoacridone (AMAC) Derivatization: This technique is used for the analysis of GAG-derived disaccharides. The disaccharides are labeled with the fluorescent tag AMAC and then separated by RP-HPLC with fluorescence and ESI-MS detection, allowing for high-resolution separation and structural characterization. acs.org

Spectroscopic Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide unparalleled insight into the atomic-level structure and dynamic behavior of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that is exceptionally powerful for the structural elucidation of this compound and IdoA-containing GAGs in solution. nih.gov It can provide detailed information on the primary structure, including the sequence of monosaccharides, sulfation patterns, and the stereochemistry of glycosidic linkages. nih.govnih.gov Furthermore, NMR is unique in its ability to probe the conformational dynamics of molecules. usbio.net For this compound, which exists in a conformational equilibrium between two chair (¹C₄ and ⁴C₁) and one skew-boat (²S₀) form, NMR is an indispensable tool for studying this balance. nih.govusbio.net

Proton NMR (¹H-NMR) is widely used for the structural analysis of this compound. google.com The chemical shifts of the protons in the ¹H-NMR spectrum are highly sensitive to the local chemical environment, allowing for the identification of IdoA residues within a GAG chain and the determination of the relative proportions of iduronic and glucuronic acid. nih.govnih.gov However, the spectra of intact GAGs like heparin or dermatan sulfate (B86663) can be complex due to signal overlap and heterogeneity in sulfation. nih.govnih.gov To simplify spectra, chemical modifications such as solvolytic desulfation followed by re-N-acetylation can be performed to create more homogeneous GAG backbones for easier analysis. nih.gov

A key application of ¹H-NMR is the determination of the acidity constant (pKa) of the carboxylic acid group of this compound through pH (or pD in D₂O) titrations. nih.govresearchgate.net In these experiments, ¹H-NMR spectra are recorded at various pH values. The chemical shifts of protons near the carboxylic acid group (e.g., H-1, H-5) change as the carboxylate goes from its protonated to its deprotonated state. researchgate.netutm.mx By plotting these chemical shifts against pH, a titration curve is generated from which the pKa can be accurately calculated. nih.govresearchgate.net This method has been used to determine the pKa values for the individual anomers of free this compound and for IdoA residues within oligosaccharide chains. nih.govresearchgate.netresearchgate.net

| Compound | Anomer | pKa Value | Reference |

|---|---|---|---|

| This compound (Free Monosaccharide) | α-IdoA | 3.309 ± 0.023 | researchgate.net |

| β-IdoA | 3.069 ± 0.010 | researchgate.net |

Mass Spectrometry (MS)

Mass spectrometry has become an indispensable tool for the structural analysis of GAGs, offering high sensitivity for sequencing and identifying modifications.

Distinguishing between the C5-epimers this compound (IdoA) and glucuronic acid (GlcA) is a significant analytical challenge in GAG research. acs.orgnih.gov Electron Detachment Dissociation (EDD), a tandem mass spectrometry technique, has proven uniquely capable of this differentiation. nih.govmpg.de EDD involves irradiating multiply charged negative ions with electrons, which leads to electron detachment and the formation of a radical anion. nih.govrsc.org This radical species undergoes fragmentation pathways that are different from those observed in conventional collisionally activated dissociation (CAD) or infrared multiphoton dissociation (IRMPD). acs.orgnih.gov

When applied to heparan sulfate tetrasaccharides, EDD produces diagnostic product ions that are specific to the stereochemistry at the C5 position of the uronic acid. acs.org The fragmentation is influenced by the proximity of the C5 carboxyl group to hydroxyl groups at C2 or C3, which differs between the chair conformation of GlcA and the more flexible conformations of IdoA. acs.orgnih.gov This results in the formation of specific ⁰,²A₃, B₃', and B₃'-CO₂ product ions for GlcA-containing tetrasaccharides, which are absent in the EDD mass spectra of their IdoA-containing counterparts. nih.gov The absence of these diagnostic ions can therefore be used to identify the presence of IdoA. nih.gov

Table 3: Diagnostic Ions for GlcA/IdoA Differentiation by EDD-MS

| Analyte | Dissociation Method | Diagnostic Ions for Glucuronic Acid (GlcA) | Indication of this compound (IdoA) |

| Heparan sulfate tetrasaccharides | EDD | ⁰,²A₃, B₃', and B₃'-CO₂ product ions | Absence of the diagnostic GlcA ions. nih.gov |

The structural characterization of this compound-containing polysaccharides often relies on a "bottom-up" approach where the long GAG chains are first depolymerized into smaller oligosaccharides using specific enzymes. researchgate.netsigmaaldrich.com Tandem mass spectrometry (MS/MS) is then employed to sequence these fragments and determine modification patterns. mit.edunih.gov

Enzymes such as heparinases and chondroitinases are polysaccharide lyases that cleave specific glycosidic linkages, often leaving a characteristic unsaturated uronic acid at the new non-reducing end. researchgate.net The resulting oligosaccharide mixtures can be separated by liquid chromatography and analyzed by MS/MS. nih.gov Fragmentation analysis provides information on the sequence of hexosamine and uronic acid units, as well as the location of sulfate groups. nih.gov This enzymatic digestion followed by MS/MS is crucial for studying the domain structure of GAGs, which are regions with specific patterns of sulfation and epimerization (i.e., presence of IdoA) that are essential for their biological functions, such as binding to proteins. nih.gov

Sample Preparation and Derivatization for Analysis

Proper sample preparation is a critical first step for the accurate analysis of this compound within complex GAGs.

To analyze the monosaccharide composition of GAGs, the glycosidic bonds must be cleaved. Acid hydrolysis is a common method for this depolymerization. However, uronic acid-containing polysaccharides are known to be resistant to acid hydrolysis, and the harsh conditions required can lead to the degradation of the liberated monosaccharides. core.ac.ukdocksci.com

Methanolysis, which uses methanolic hydrochloric acid, is a milder alternative to aqueous acid hydrolysis. core.ac.uknih.gov This procedure cleaves glycosidic linkages and simultaneously derivatizes the constituent sugars, forming methylglycosides from neutral sugars and methyl ester methylglycosides from uronic acids. core.ac.uk While less destructive, methanolysis alone is often insufficient for complete hydrolysis of complex GAGs. docksci.com Therefore, a common and effective strategy is a two-step approach: initial methanolysis followed by a second, milder acid hydrolysis step, for example, with trifluoroacetic acid (TFA). docksci.com This combined method has been shown to give superior results for the complete liberation of monosaccharides from GAGs like dermatan sulfate and chondroitin (B13769445) sulfate. docksci.com The resulting derivatized or free monosaccharides can then be quantified by techniques like gas-liquid chromatography-mass spectrometry (GLC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net A significant drawback of these hydrolytic methods is that they typically result in the loss of information regarding the original epimeric state (IdoA vs. GlcA) and sulfation patterns. mdpi.com

Stoichiometric Reduction and Depolymerization

The analysis of this compound (IdoA) within the complex polysaccharide structures of glycosaminoglycans (GAGs) often requires a multi-step approach involving chemical reduction followed by depolymerization. This strategy is crucial for accurately quantifying uronic acid content without significant degradation or loss that can occur during direct acid hydrolysis.

A key analytical strategy involves the stoichiometric reduction of the carboxyl groups of uronic acid residues prior to the depolymerization of the GAG chain. nih.govcapes.gov.br This preliminary reduction step converts the uronic acid moieties into their corresponding neutral hexoses, which are more stable during subsequent depolymerization procedures. Specifically, L-iduronic acid is converted to L-idose, which subsequently forms 1,6-anhydro-idose upon lyophilization, while D-glucuronic acid is converted to D-glucose. nih.govcapes.gov.br This pre-reduction allows for a recovery yield of the resulting monosaccharides that is better than 95%. nih.govcapes.gov.br The resulting neutral sugars can then be derivatized, for example, into per-O-benzoyl derivatives, enabling their separation and quantification in nanogram amounts using techniques like reversed-phase high-performance liquid chromatography (HPLC). nih.govcapes.gov.br

Following reduction, the GAG polymer is broken down into smaller, more manageable fragments, typically oligosaccharides or disaccharides, through various depolymerization techniques. These methods can be broadly categorized as enzymatic or chemical.

Enzymatic Depolymerization

Enzymatic methods utilize specific polysaccharide lyases or hydrolases that cleave GAG chains at particular glycosidic linkages. researchgate.net These enzymes often exhibit high specificity for certain sequences and modifications within the polysaccharide chain. researchgate.net

Heparinases: A group of lyases (EC 4.2.2.-) are instrumental in depolymerizing heparin and heparan sulfate. researchgate.netnih.gov Heparinase I, for instance, specifically cleaves the glycosidic linkage adjacent to an this compound residue. nih.gov Heparinase II possesses a broader specificity, cleaving at both hexosamine-sulfated iduronate linkages and hexosamine-glucuronate linkages. nih.gov

Chondroitinases: In the context of dermatan sulfate (also known as chondroitin sulfate B), which contains this compound, Chondroitinase B is used. oup.comnih.gov This enzyme specifically cleaves the linkages containing this compound. oup.com

The products of lyase-based digestion are typically disaccharides containing a 4,5-unsaturated uronic acid at the non-reducing end, which loses the original stereochemistry at the C5 position. researchgate.net

Chemical Depolymerization

Chemical methods offer an alternative to enzymatic digestion and can be advantageous when dealing with GAGs that are resistant to enzymes or when a different fragmentation pattern is desired.

Radical Depolymerization: This technique employs reactive oxygen species (ROS) to fragment the polysaccharide chain. nih.gov A common method involves generating hydroxyl radicals from hydrogen peroxide and a copper (II) catalyst. nih.gov Unlike enzymatic methods, ROS-based depolymerization is relatively non-selective and can fragment a wide variety of polysaccharides, including those with unnatural structures or modifications that confer resistance to enzymatic cleavage. nih.gov A key advantage is that, unlike acid hydrolysis, it does not cause preferential cleavage of sulfo groups, thereby preserving the primary structure of the resulting fragments. nih.gov

Deaminative Cleavage: This method is another chemical approach used for the depolymerization of GAGs like heparin. researchgate.net It results in disaccharides that contain an anhydromannose residue, preserving the stereochemical information of the uronic acid C5 that is lost during enzymatic lyase digestion. researchgate.net

The choice of depolymerization method is critical as it dictates the nature of the resulting fragments, which are subsequently analyzed by techniques such as liquid chromatography-mass spectrometry (LC-MS) to elucidate the original GAG sequence and structure. nih.govresearchgate.net

Research Findings

The combination of reduction, depolymerization, and subsequent analysis has yielded precise quantitative methods. Studies have demonstrated the successful application of these techniques for GAGs in the 1- to 30-microgram range. nih.govcapes.gov.br

The table below summarizes the detection limits for monosaccharides derived from GAGs after reduction, depolymerization, derivatization, and HPLC analysis.

| Derived Monosaccharide | Detection Limit (pmol) |

| D-Glucose (from D-Glucuronic Acid) | 5 |

| 1,6-anhydro-idose (from L-Iduronic Acid) | 7 |

| Data sourced from analytical biochemistry research establishing a method for GAG analysis. nih.gov |

The following table outlines various depolymerization methods and their specificities.

| Depolymerization Method | Agent | Target GAG (Example) | Cleavage Specificity |

| Enzymatic | Heparinase I | Heparin, Heparan Sulfate | Cleaves glycosidic linkage next to IdoA. nih.gov |

| Enzymatic | Heparinase II | Heparin, Heparan Sulfate | Cleaves at hexosamine-sulfated IdoA and hexosamine-GlcA linkages. nih.gov |

| Enzymatic | Chondroitinase B | Dermatan Sulfate | Cleaves IdoA-containing structures. oup.com |

| Chemical | H₂O₂ / Cu²⁺ (ROS) | Heparin, Chondroitin/Dermatan Sulfate | Non-selective fragmentation of the glycosidic linkage. nih.gov |

| Chemical | Nitrous Acid | Heparin, Heparan Sulfate | Deaminative cleavage at N-sulfated glucosamine (B1671600) residues. researchgate.net |

Future Research Directions and Unanswered Questions

Elucidating Complex Biosynthetic Regulation and Enzyme Organization

Future research is directed towards unraveling the intricate regulatory mechanisms that govern the biosynthesis of iduronic acid. This includes understanding how the expression and activity of C5-epimerases are controlled within different tissues and at various developmental stages. A key area of investigation is the potential organization of the GAG biosynthetic enzymes into multi-enzyme complexes. It is hypothesized that enzymes like epimerases and sulfotransferases may form complexes to ensure the efficient and coordinated synthesis of specific GAG structures. ebi.ac.uk The formation of a complex involving D-glucuronyl C5-epimerase (Hsepi), HS 2-O-sulfotransferase (Hs2st), and HS 6-O-sulfotransferase (Hs6st) has been suggested, which could facilitate the close functional relationships between these enzymes. thebiogrid.org Further studies are needed to define the functions of different knockout models and to better understand the interplay between the two epimerases and the sulfotransferases involved in chondroitin (B13769445)/dermatan sulfate (B86663) biosynthesis. ebi.ac.uk

Deeper Understanding of this compound-Specific Biological Interactions

A significant frontier in this compound research is gaining a more profound understanding of its specific interactions with proteins and other biological molecules. The conformational flexibility of this compound is believed to be a key factor in its ability to mediate a wide range of biological activities. hmdb.ca This unique property allows GAGs containing this compound to adapt and bind to a diverse array of proteins, including growth factors, cytokines, and enzymes. oup.com Future studies will likely focus on elucidating how the specific conformation of this compound, influenced by its position in the GAG chain and the surrounding sulfation patterns, dictates its binding affinity and specificity for different protein partners. oup.comwikipedia.org This knowledge is crucial for understanding its role in cell signaling, inflammation, and other physiological and pathological processes. ontosight.ai

Development of Advanced Synthetic Strategies for Complex GAG Structures

The chemical synthesis of complex GAG structures containing this compound remains a significant challenge for chemists. researchgate.net Developing more efficient and stereoselective synthetic methods is a critical area of future research. jst.go.jp The goal is to create synthetic GAGs with precisely defined structures, which can be used as tools to probe their biological functions and as potential therapeutic agents. jst.go.jp Recent advancements have focused on novel approaches, such as utilizing reversible conformationally switched superdisarmed/rearmed lactone routes to access key heparin disaccharides. researchgate.net The development of facile methods for the preparation of L-iduronic acid and efficient α-L-iduronidation reactions is of utmost importance for the synthesis of heparin, heparan sulfate, and their derivatives. jst.go.jp

Novel Approaches for Analyzing this compound Microheterogeneity

The structural diversity of GAGs, often referred to as microheterogeneity, arises from variations in the content and position of this compound and sulfation patterns. This heterogeneity is a major hurdle in understanding the precise structure-function relationships of GAGs. Future research will focus on developing advanced analytical techniques to better characterize this microheterogeneity. While methods like NMR spectroscopy can distinguish between iduronic and glucuronic acid residues, more sophisticated approaches are needed to map the distribution of this compound within individual GAG chains. frontiersin.org Techniques such as high-resolution mass spectrometry, including electron detachment dissociation, are being explored to differentiate between iduronic and glucuronic acid epimers in GAG oligosaccharides. acs.org Improved analytical tools will be instrumental in correlating specific this compound-containing motifs with distinct biological activities.

常见问题

Q. How should this compound research findings be visualized for publication?

- Methodological Answer : Use bar graphs with error bars (SD/SEM) for quantitative comparisons (e.g., this compound levels in treated vs. control cells). Include schematic diagrams of biosynthetic pathways to contextualize findings. Tables should summarize raw data (e.g., chromatographic peak areas), while supplementary materials provide full datasets .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to animal studies targeting this compound metabolism?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。